Cas no 1265883-06-4 (2,4,7-trichloro-6-methoxyquinoline)
2,4,7-trichloro-6-methoxyquinoline Chemical and Physical Properties
Names and Identifiers
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- 2,4,7-trichloro-6-methoxyQuinoline
- 2,4,7-Trichloro-6-methoxy-quinoline
- CID 97181894
- Quinoline, 2,4,7-trichloro-6-methoxy-
- 2,4,7-trichloro-6-methoxyquinoline
-
- Inchi: 1S/C10H6Cl3NO/c1-15-9-2-5-6(11)4-10(13)14-8(5)3-7(9)12/h2-4H,1H3
- InChI Key: KCPTUUNZDXNGTB-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=C2C=C(C(=CC2=1)OC)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 229
- Topological Polar Surface Area: 22.1
2,4,7-trichloro-6-methoxyquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM259058-1g |
2,4,7-Trichloro-6-methoxyquinoline |
1265883-06-4 | 97% | 1g |
$505 | 2021-08-18 | |
| Chemenu | CM259058-5g |
2,4,7-Trichloro-6-methoxyquinoline |
1265883-06-4 | 97% | 5g |
$1267 | 2021-08-18 | |
| Chemenu | CM259058-10g |
2,4,7-Trichloro-6-methoxyquinoline |
1265883-06-4 | 97% | 10g |
$1706 | 2021-08-18 | |
| Chemenu | CM259058-1g |
2,4,7-Trichloro-6-methoxyquinoline |
1265883-06-4 | 97% | 1g |
$535 | 2022-06-13 | |
| Enamine | EN300-7506944-0.05g |
2,4,7-trichloro-6-methoxyquinoline |
1265883-06-4 | 95.0% | 0.05g |
$245.0 | 2025-03-10 | |
| Enamine | EN300-7506944-0.1g |
2,4,7-trichloro-6-methoxyquinoline |
1265883-06-4 | 95.0% | 0.1g |
$366.0 | 2025-03-10 | |
| Enamine | EN300-7506944-0.25g |
2,4,7-trichloro-6-methoxyquinoline |
1265883-06-4 | 95.0% | 0.25g |
$524.0 | 2025-03-10 | |
| Enamine | EN300-7506944-0.5g |
2,4,7-trichloro-6-methoxyquinoline |
1265883-06-4 | 95.0% | 0.5g |
$824.0 | 2025-03-10 | |
| Enamine | EN300-7506944-1.0g |
2,4,7-trichloro-6-methoxyquinoline |
1265883-06-4 | 95.0% | 1.0g |
$1057.0 | 2025-03-10 | |
| Enamine | EN300-7506944-2.5g |
2,4,7-trichloro-6-methoxyquinoline |
1265883-06-4 | 95.0% | 2.5g |
$2071.0 | 2025-03-10 |
2,4,7-trichloro-6-methoxyquinoline Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2,4,7-trichloro-6-methoxyquinoline
Recent Advances in the Study of 2,4,7-Trichloro-6-methoxyquinoline (CAS: 1265883-06-4) in Chemical Biology and Pharmaceutical Research
The compound 2,4,7-trichloro-6-methoxyquinoline (CAS: 1265883-06-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a key intermediate in the development of novel antimicrobial and anticancer agents, making it a subject of intense scientific inquiry.
One of the most notable advancements in the study of 2,4,7-trichloro-6-methoxyquinoline is its application in the synthesis of quinoline-based derivatives with enhanced pharmacological profiles. Researchers have employed advanced synthetic techniques, such as microwave-assisted synthesis and catalytic halogenation, to optimize the yield and purity of this compound. These methodological improvements have facilitated its use in high-throughput screening assays, where it has demonstrated promising activity against a range of bacterial and fungal pathogens.
In addition to its antimicrobial properties, recent investigations have explored the anticancer potential of 2,4,7-trichloro-6-methoxyquinoline. Studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with solid tumors. Mechanistic studies suggest that its activity may be linked to the inhibition of key enzymes involved in DNA replication and cell proliferation. These findings have spurred further research into its potential as a lead compound for the development of targeted cancer therapies.
The pharmacokinetic and toxicological profiles of 2,4,7-trichloro-6-methoxyquinoline have also been a focus of recent research. Preliminary in vivo studies indicate that the compound has favorable absorption and distribution characteristics, although further optimization is needed to address issues related to metabolic stability and potential off-target effects. Researchers are currently exploring structural modifications to enhance its bioavailability and reduce toxicity, with the goal of advancing it to preclinical development.
In conclusion, 2,4,7-trichloro-6-methoxyquinoline (CAS: 1265883-06-4) represents a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities and synthetic versatility make it a valuable tool for chemical biology and drug discovery. Future research should focus on elucidating its mechanism of action, optimizing its pharmacological properties, and evaluating its efficacy in more complex disease models. The continued exploration of this compound holds great potential for addressing unmet medical needs in infectious diseases and oncology.
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